3-Bromophenylurea
Overview
Description
Synthesis Analysis
The synthesis of bromophenylurea derivatives often involves reactions between bromophenyl compounds and urea or urea derivatives. For example, thiourea derivatives have been synthesized by reacting 4-bromobutanoylisothiocyanate with tolyl groups, leading to compounds with configurations influenced by intrahydrogen bonds between the carbonyl oxygen and amide hydrogen atoms (Abosadiya et al., 2015). Another example includes the synthesis of chalcone structures through reactions involving bromophenyl groups, demonstrating the variety of methods available for synthesizing related compounds (Thanigaimani et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of bromophenylurea derivatives reveals diverse configurations and crystalline forms. Crystallographic studies have shown that these compounds can crystallize in different systems, such as triclinic and monoclinic, with molecules adopting specific configurations influenced by their substituents and intramolecular hydrogen bonding (Xian et al., 2009).
Chemical Reactions and Properties
Bromophenylurea derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of phenylacetyl chloride with 4-bromoaniline has been used to synthesize N-p-bromophenyl-N′-phenylacetylthiourea, illustrating the compound's reactivity and potential for forming structurally complex derivatives (Liang Xian et al., 2009).
Physical Properties Analysis
The physical properties of bromophenylurea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. The crystalline forms, for example, are determined by X-ray crystallographic studies, providing insight into the compounds' stability and intermolecular interactions (Kalyani & Vijayan, 1969).
Chemical Properties Analysis
The chemical properties of bromophenylurea derivatives, such as reactivity, chemical stability, and interaction with other molecules, are critical for their potential applications. Studies on these compounds have explored their inhibitory activities, interaction with metals, and potential as catalysts, highlighting their versatility and importance in various chemical contexts (Bayrak et al., 2017).
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Metobromuron : 3-Bromophenylurea derivatives, like metobromuron, have been studied for their crystal structures. The dihedral angle between the urea group and the bromophenyl ring in such compounds offers insights into their molecular geometry, which is crucial for understanding their chemical properties and interactions (Kang, Kim, Kwon, & Kim, 2015).
Antifungal Activity
- In Vitro Activities Against Yeasts and Molds : Some 3-Bromophenylurea derivatives have displayed broad-spectrum in vitro activity against pathogenic yeasts and molds, showcasing their potential as antifungal agents. These derivatives have been particularly effective against Aspergillus species and fluconazole-resistant yeast isolates (Buchta et al., 2004).
Chemical Sensing and Detection
- Sensing Properties of 3-Amino Boron-Dipyrromethene Derivatives : The conversion of 3-bromo boron-dipyrromethene to 3-amino BODIPY and its derivatives has been explored. These derivatives can act as sensors for ions like Hg2+ and F−, demonstrating the utility of 3-Bromophenylurea derivatives in chemical sensing (Ganapathi et al., 2014).
Safety And Hazards
3-Bromophenylurea may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, it is advised to wash with plenty of water and seek medical help .
properties
IUPAC Name |
(3-bromophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMRSMNEKFDABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184008 | |
Record name | 3-Bromophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylurea | |
CAS RN |
2989-98-2 | |
Record name | 3-Bromophenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02R6NPO627 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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